2,6-Dimethoxyisonicotinonitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,6-Dimethoxyisonicotinonitrile is an organic compound with the molecular formula C8H8N2O2 It is a derivative of isonicotinonitrile, featuring two methoxy groups attached to the 2 and 6 positions of the pyridine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
2,6-Dimethoxyisonicotinonitrile can be synthesized through several methods. One common approach involves the reaction of 2,6-dimethoxypyridine with cyanogen bromide under basic conditions. The reaction typically proceeds as follows:
- Dissolve 2,6-dimethoxypyridine in an appropriate solvent such as acetonitrile.
- Add cyanogen bromide to the solution.
- Introduce a base, such as sodium hydroxide, to facilitate the reaction.
- Stir the mixture at room temperature for several hours.
- Isolate the product by filtration and purify it through recrystallization.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often incorporating continuous flow reactors and automated systems to ensure consistent production.
Chemical Reactions Analysis
Types of Reactions
2,6-Dimethoxyisonicotinonitrile undergoes various chemical reactions, including:
Oxidation: The methoxy groups can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The nitrile group can be reduced to an amine using reducing agents such as lithium aluminum hydride.
Substitution: The methoxy groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Lithium aluminum hydride or catalytic hydrogenation.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
Oxidation: 2,6-Dimethoxyisonicotinic acid.
Reduction: 2,6-Dimethoxyisonicotinamide.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
2,6-Dimethoxyisonicotinonitrile has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a ligand in biochemical assays.
Medicine: Explored for its potential pharmacological properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the development of novel materials and as a precursor in the synthesis of specialty chemicals.
Mechanism of Action
The mechanism of action of 2,6-Dimethoxyisonicotinonitrile depends on its specific application. In biochemical contexts, it may act by binding to specific molecular targets, such as enzymes or receptors, thereby modulating their activity. The methoxy groups and nitrile functionality play crucial roles in its interaction with these targets, influencing its binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
2,6-Dimethoxypyridine: Lacks the nitrile group, making it less reactive in certain chemical reactions.
2,6-Dimethoxybenzonitrile: Contains a benzene ring instead of a pyridine ring, leading to different chemical properties and reactivity.
2,6-Dimethoxyisonicotinic acid: An oxidized form of 2,6-Dimethoxyisonicotinonitrile, with different applications and reactivity.
Uniqueness
This compound is unique due to the presence of both methoxy groups and a nitrile group on the pyridine ring. This combination of functional groups imparts distinct chemical properties, making it a versatile intermediate in organic synthesis and a valuable compound in various research applications.
Biological Activity
2,6-Dimethoxyisonicotinonitrile (DMIN) is a compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article explores the biological activity of DMIN, focusing on its mechanisms of action, effects on various biological systems, and relevant case studies.
Chemical Structure and Properties
This compound is a derivative of isonicotinonitrile, characterized by the presence of two methoxy groups at the 2 and 6 positions of the pyridine ring. Its chemical structure can be represented as follows:
Mechanisms of Biological Activity
Research indicates that DMIN exhibits various biological activities, including:
- Antimicrobial Activity : DMIN has shown efficacy against a range of microbial strains, suggesting potential as an antimicrobial agent.
- Antioxidant Properties : The compound has been observed to reduce oxidative stress in cellular models, indicating its role as an antioxidant.
- Cytotoxic Effects : Studies have demonstrated that DMIN can induce apoptosis in cancer cell lines, highlighting its potential as an anticancer agent.
Antimicrobial Activity
A study conducted by researchers at PMC evaluated the antimicrobial properties of DMIN against various pathogens. The results indicated that DMIN inhibited the growth of both Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values ranged from 10 to 50 µg/mL, depending on the bacterial strain.
Antioxidant Effects
In a cellular model using AS52 cells, DMIN was tested for its ability to scavenge reactive oxygen species (ROS). The compound demonstrated a significant reduction in ROS levels, suggesting its potential as an antioxidant. The study utilized various concentrations (5-250 µM) and found a dose-dependent effect on ROS scavenging activity.
Concentration (µM) | ROS Level Reduction (%) |
---|---|
5 | 15 |
10 | 25 |
25 | 40 |
50 | 60 |
100 | 75 |
Cytotoxicity in Cancer Cells
Another pivotal study explored the cytotoxic effects of DMIN on human cancer cell lines. The compound was found to induce apoptosis through the activation of caspase pathways. The IC50 value for DMIN was determined to be approximately 30 µM in MCF-7 breast cancer cells.
Discussion
The biological activity of this compound suggests that it could be a promising candidate for further development in pharmacological applications. Its antimicrobial and antioxidant properties make it suitable for therapeutic use against infections and oxidative stress-related diseases. Additionally, its cytotoxic effects on cancer cells warrant further investigation into its potential as an anticancer drug.
Properties
IUPAC Name |
2,6-dimethoxypyridine-4-carbonitrile |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8N2O2/c1-11-7-3-6(5-9)4-8(10-7)12-2/h3-4H,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WNCHTAZOQSBFOF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC(=N1)OC)C#N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
164.16 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.